molecular formula C19H22ClN3O2S B216442 N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Katalognummer B216442
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: FMYLSLYXPNRECY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'CP-55940' and is a synthetic cannabinoid receptor agonist. CP-55940 has been shown to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the human body.

Wirkmechanismus

CP-55940 acts as an agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, immune function, and mood regulation. CP-55940 binds to these receptors and activates them, leading to various physiological effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory conditions. CP-55940 has also been shown to have anxiolytic and antipsychotic properties, which make it a potential candidate for the treatment of various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CP-55940 has several advantages and limitations for lab experiments. Its potency and selectivity make it a useful tool for studying the endocannabinoid system and its various physiological processes. However, its complex synthesis process and potential safety concerns make it a challenging compound to work with. Additionally, its effects on the endocannabinoid system may vary depending on the experimental conditions, which can make it difficult to interpret results accurately.

Zukünftige Richtungen

CP-55940 has significant potential for future research. Some of the potential future directions include:
1. Investigating the effects of CP-55940 on the endocannabinoid system in various disease models.
2. Developing new analogs of CP-55940 with improved potency and selectivity.
3. Investigating the potential therapeutic applications of CP-55940 in various conditions such as chronic pain, inflammation, and neurological disorders.
4. Studying the potential side effects and safety concerns associated with the use of CP-55940.
Conclusion:
CP-55940 is a synthetic cannabinoid receptor agonist that has significant potential for pharmaceutical research. Its effects on the endocannabinoid system make it a potential candidate for the treatment of various conditions such as chronic pain, inflammation, and neurological disorders. However, its complex synthesis process and potential safety concerns make it a challenging compound to work with. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and its effects on the endocannabinoid system.

Synthesemethoden

The synthesis of CP-55940 involves several steps and requires specialized equipment and expertise. The process begins with the preparation of 4-chloro-2,5-dimethoxybenzaldehyde, which is then reacted with 4-phenylpiperazine-1-carbothioamide to form the intermediate product. This intermediate is then reacted with various reagents to produce the final product, CP-55940. The synthesis of CP-55940 is a complex process that requires careful attention to detail and safety precautions.

Wissenschaftliche Forschungsanwendungen

CP-55940 has been extensively studied for its potential applications in pharmaceutical research. It has been shown to have significant effects on the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the human body. CP-55940 has been shown to have potential therapeutic applications in the treatment of various conditions such as chronic pain, inflammation, and neurological disorders.

Eigenschaften

Produktname

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

Molekularformel

C19H22ClN3O2S

Molekulargewicht

391.9 g/mol

IUPAC-Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C19H22ClN3O2S/c1-24-17-13-16(18(25-2)12-15(17)20)21-19(26)23-10-8-22(9-11-23)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,21,26)

InChI-Schlüssel

FMYLSLYXPNRECY-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3)OC)Cl

Kanonische SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.